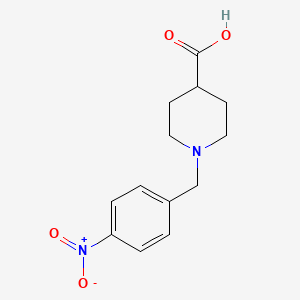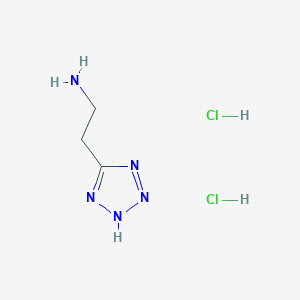
(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid, also known as BZOA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BZOA is a derivative of benzoxazole and acrylic acid, which makes it a versatile compound that can be used in different fields.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensors
(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid: serves as a valuable building block for designing fluorescent probes and sensors. Its benzoxazole moiety imparts strong fluorescence, making it suitable for detecting specific analytes or biological processes. Researchers have utilized this compound to create fluorescent sensors for metal ions, pH changes, and enzyme activity within cells and tissues .
Photophysical Studies and Luminescent Materials
The unique photophysical properties of this compound make it an excellent candidate for luminescent materials. Scientists have investigated its emission behavior, quantum yield, and excited-state dynamics. Additionally, it has been incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its efficient fluorescence and stability .
Antimicrobial Agents
Benzoxazole derivatives, including (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid , exhibit promising antimicrobial activity. Researchers have explored their potential as antibacterial and antifungal agents. The compound’s structural features allow for interactions with microbial targets, making it an intriguing lead for drug development .
Anti-Inflammatory and Antioxidant Properties
Studies have highlighted the anti-inflammatory and antioxidant effects of benzoxazole compounds. (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid may modulate inflammatory pathways and scavenge free radicals. These properties could be relevant in the context of chronic diseases and oxidative stress-related conditions .
Organic Synthesis and Medicinal Chemistry
Chemists employ this compound as a versatile intermediate in organic synthesis. Its reactivity allows for the construction of more complex molecules. Medicinal chemists explore its potential for designing novel drugs, especially in areas such as cancer therapy, neurodegenerative diseases, and cardiovascular disorders .
Polymer Chemistry and Material Science
Benzoxazole-containing monomers find applications in polymer chemistry. Researchers have synthesized polymers incorporating (2E)-3-(1,3-benzoxazol-2-yl)acrylic acid units, leading to materials with desirable properties such as high thermal stability, optical transparency, and mechanical strength. These polymers are used in coatings, films, and other advanced materials .
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJWCEYKQQMNIC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzoxazol-2-yl)acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2521953.png)


![1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B2521962.png)




![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2521968.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2521970.png)
![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)
![2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2521973.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2521974.png)